Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate
CAS No.:
Cat. No.: VC9885704
Molecular Formula: C22H20ClNO5S
Molecular Weight: 445.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20ClNO5S |
|---|---|
| Molecular Weight | 445.9 g/mol |
| IUPAC Name | ethyl 4-(4-chlorophenyl)-2-[[2-(4-methoxyphenoxy)acetyl]amino]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C22H20ClNO5S/c1-3-28-22(26)20-18(14-4-6-15(23)7-5-14)13-30-21(20)24-19(25)12-29-17-10-8-16(27-2)9-11-17/h4-11,13H,3,12H2,1-2H3,(H,24,25) |
| Standard InChI Key | QJKIKEXZHOAWFP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)OC |
| Canonical SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)OC |
Introduction
Synthesis of Thiophene Derivatives
The synthesis of thiophene derivatives often involves the use of Gewald reaction or similar methods that allow for the formation of the thiophene ring from simpler precursors. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is synthesized using the Gewald method and is useful in the synthesis of biologically active heterocyclic compounds .
Synthesis Steps:
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Precursor Preparation: The synthesis typically starts with the preparation of appropriate precursors, such as ethyl acetoacetate and elemental sulfur.
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Gewald Reaction: The precursors undergo a Gewald reaction to form the thiophene ring.
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Functionalization: The resulting thiophene derivative can be further functionalized with various groups to enhance its properties.
Potential Applications
Thiophene derivatives have been explored for their potential in pharmaceuticals and agrochemicals due to their diverse biological activities.
| Application | Description |
|---|---|
| Pharmaceuticals | Thiophene derivatives have shown promise as antibacterial, antiviral, and anticancer agents. |
| Agrochemicals | They are also investigated for their potential as pesticides and fungicides. |
Research Gaps and Future Directions
While thiophene derivatives have been extensively studied, specific research on Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate is lacking. Future studies should focus on synthesizing this compound and evaluating its biological activities, such as antibacterial or anticancer properties, to explore its potential applications.
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